![molecular formula C14H18N2O5 B4267388 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4267388.png)
4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid
Overview
Description
4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid, also known as MPHPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPHPB is a hydrazide derivative of 4-oxobutanoic acid and has been found to exhibit anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. For example, 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis (Liu et al., 2015). 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation (Li et al., 2017).
Biochemical and Physiological Effects
4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been found to exhibit anti-cancer and anti-inflammatory properties. In a study conducted by Liu et al. (2015), 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. In another study, 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Li et al., 2017). These findings suggest that 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid may have potential applications in the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid in lab experiments is its potential to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. This makes it a promising candidate for drug discovery and development. However, one limitation of using 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
For the study of 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid include further investigation of its mechanism of action and exploring its potential applications in the treatment of other diseases.
Scientific Research Applications
4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid has been studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Liu et al. (2015), 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. In another study, 4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Li et al., 2017).
properties
IUPAC Name |
4-[2-[2-(4-methylphenoxy)propanoyl]hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-3-5-11(6-4-9)21-10(2)14(20)16-15-12(17)7-8-13(18)19/h3-6,10H,7-8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLILZDRGKPFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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